molecular formula C21H24N2O4 B4957428 methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate

methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate

Cat. No. B4957428
M. Wt: 368.4 g/mol
InChI Key: SFZKZADIEKZOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate, also known as MMMP, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. MMMP is a member of the benzoic acid ester family and has a molecular formula of C24H28N2O4.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have a protective effect on the liver and kidneys, making it a promising candidate for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to its use in lab experiments. For example, methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is relatively unstable and can degrade over time, making it difficult to store and transport. Additionally, methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate can be toxic to some cell types, which can make it difficult to study its effects in vitro.

Future Directions

There are a number of future directions for research on methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate. One area of interest is the development of new drug delivery systems that can improve the stability and bioavailability of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate. Another area of research is the investigation of the potential use of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate and its potential applications in other areas of medicine.
In conclusion, methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is a chemical compound that has shown great promise in scientific research for its potential applications in the development of new cancer therapies and the treatment of other diseases. While there are some limitations to its use in lab experiments, further research in this area could lead to important breakthroughs in the field of medicine.

Synthesis Methods

The synthesis of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate involves the reaction of 4-(4-morpholinylmethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-3-amino benzoic acid methyl ester to form methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate. This synthesis method has been optimized to produce high yields of methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate with good purity.

Scientific Research Applications

Methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields. One of the main areas of research has been in the development of new drugs for the treatment of cancer. methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-15-18(21(25)26-2)4-3-5-19(15)22-20(24)17-8-6-16(7-9-17)14-23-10-12-27-13-11-23/h3-9H,10-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZKZADIEKZOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzoate

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